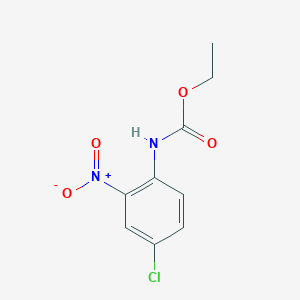
Ethyl 4-chloro-2-nitrophenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloro-2-nitrophenylcarbamate, also known as CIPC, is a carbamate insecticide that is widely used in agricultural practices to control pests. This compound is known for its high effectiveness against a wide range of insects and its low toxicity to mammals, making it a popular choice for pest control in the agricultural industry.
Mecanismo De Acción
Ethyl 4-chloro-2-nitrophenylcarbamate acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the nervous system of insects. This leads to an accumulation of acetylcholine, which causes overstimulation of the nervous system and eventual paralysis of the insect.
Biochemical and Physiological Effects:
Ethyl 4-chloro-2-nitrophenylcarbamate has been shown to have low toxicity to mammals, but it can still have some physiological effects. Studies have shown that exposure to Ethyl 4-chloro-2-nitrophenylcarbamate can cause liver damage and changes in blood chemistry in animals. However, these effects are only observed at high doses and are not typically seen in humans at normal exposure levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-chloro-2-nitrophenylcarbamate is a popular choice for lab experiments due to its effectiveness against a wide range of insects and its low toxicity to mammals. However, it is important to note that Ethyl 4-chloro-2-nitrophenylcarbamate can be harmful to aquatic organisms and should be handled with care in the lab.
Direcciones Futuras
There are several areas of future research for Ethyl 4-chloro-2-nitrophenylcarbamate. One area of interest is the development of new formulations of Ethyl 4-chloro-2-nitrophenylcarbamate that can be used in a wider range of applications, such as in the preservation of fruits and vegetables. Another area of research is the study of the potential environmental impacts of Ethyl 4-chloro-2-nitrophenylcarbamate, particularly on aquatic organisms. Additionally, there is a need for further research on the long-term effects of Ethyl 4-chloro-2-nitrophenylcarbamate exposure on human health.
Métodos De Síntesis
Ethyl 4-chloro-2-nitrophenylcarbamate is synthesized through a reaction between ethyl carbamate and 4-chloro-2-nitrophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization to obtain pure Ethyl 4-chloro-2-nitrophenylcarbamate.
Aplicaciones Científicas De Investigación
Ethyl 4-chloro-2-nitrophenylcarbamate has been extensively studied for its insecticidal properties and its potential use in pest control. The compound has been shown to be effective against a wide range of insects, including beetles, weevils, and moths. Ethyl 4-chloro-2-nitrophenylcarbamate has also been studied for its potential use in the preservation of stored grains, as it can prevent infestations by insects and other pests.
Propiedades
Nombre del producto |
Ethyl 4-chloro-2-nitrophenylcarbamate |
|---|---|
Fórmula molecular |
C9H9ClN2O4 |
Peso molecular |
244.63 g/mol |
Nombre IUPAC |
ethyl N-(4-chloro-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C9H9ClN2O4/c1-2-16-9(13)11-7-4-3-6(10)5-8(7)12(14)15/h3-5H,2H2,1H3,(H,11,13) |
Clave InChI |
LPFZHMHGCBYDEJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
SMILES canónico |
CCOC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255116.png)


![ethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255123.png)
![5-{3-nitrophenyl}-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255125.png)
![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea](/img/structure/B255128.png)

![(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile](/img/structure/B255131.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate](/img/structure/B255136.png)
![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255137.png)

![N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide](/img/structure/B255149.png)